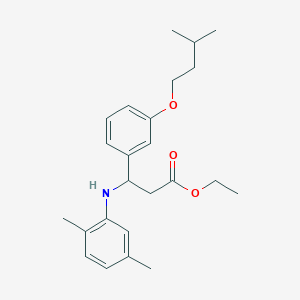
Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate typically involves a multi-step process:
Formation of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction involving 2,5-dimethylphenylamine.
Esterification: The ester functional group is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Ether Formation: The isopentyloxy group is introduced through an etherification reaction involving the corresponding phenol and an alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the ether linkage.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
作用機序
The mechanism by which Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
Ethyl 3-((2,5-dimethylphenyl)amino)-3-phenylpropanoate: Lacks the isopentyloxy group, resulting in different chemical properties.
Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-methoxyphenyl)propanoate: Contains a methoxy group instead of an isopentyloxy group, affecting its reactivity and applications.
Uniqueness
Ethyl 3-((2,5-dimethylphenyl)amino)-3-(3-(isopentyloxy)phenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C24H33NO3 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
ethyl 3-(2,5-dimethylanilino)-3-[3-(3-methylbutoxy)phenyl]propanoate |
InChI |
InChI=1S/C24H33NO3/c1-6-27-24(26)16-23(25-22-14-18(4)10-11-19(22)5)20-8-7-9-21(15-20)28-13-12-17(2)3/h7-11,14-15,17,23,25H,6,12-13,16H2,1-5H3 |
InChIキー |
GJIMTWYCWHOTDL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)OCCC(C)C)NC2=C(C=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
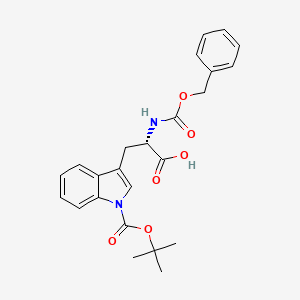
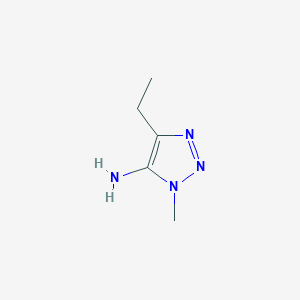
![(R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13147759.png)
![N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine](/img/structure/B13147766.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)
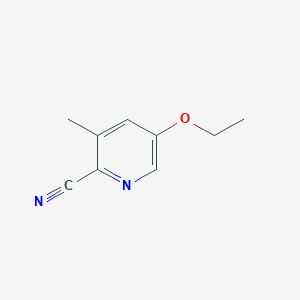

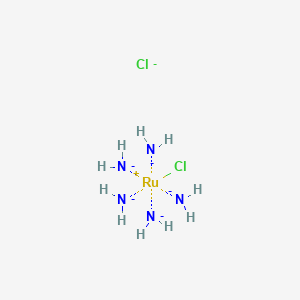
![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)
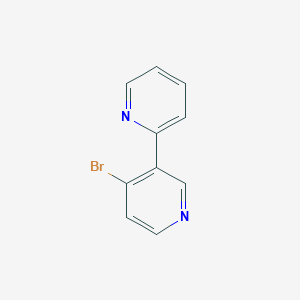
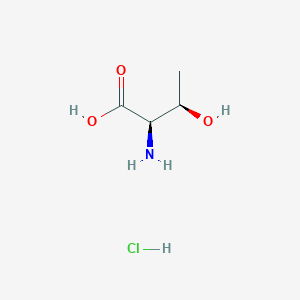
![1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)

